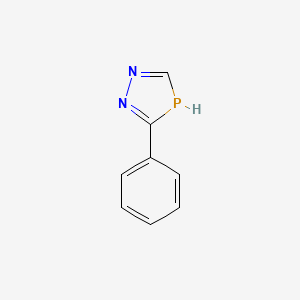

3-phenyl-4H-1,2,4-diazaphosphole

Description

Historical Context and Evolution of Diazaphosphole Research

The exploration of diazaphospholes, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one phosphorus atom, is a relatively modern sub-discipline within organophosphorus chemistry. Initial research in this area was driven by the quest for novel ligand systems and compounds with unique electronic properties. The synthesis of 1,2,4-diazaphospholes represents a significant milestone in this journey. rsc.org

Early synthetic methodologies often involved multi-step processes. A notable approach is the base-promoted cyclization reaction of hydrazonoyl chlorides with a phosphorus source, which has provided an effective route to these heterocyclic systems. rsc.org Over the years, research has expanded to include the synthesis of various derivatives, such as nucleoside analogues of 1,2,4-diazaphospholes, which have been investigated for their potential biological activities. nih.govacs.org The development of scorpionate ligands based on diazaphosphole further highlights the evolution of this research area, demonstrating the versatility of these compounds in coordination chemistry. rsc.orgrsc.org

Nomenclature and Isomeric Considerations of 1,2,4-Diazaphospholes: Focus on the 4H-Tautomer

The nomenclature of diazaphospholes follows the standard rules for heterocyclic compounds, indicating the type and position of the heteroatoms. In the case of 1,2,4-diazaphospholes, the numbers specify the positions of the two nitrogen atoms and the phosphorus atom within the five-membered ring.

Isomerism is a key feature of diazaphospholes, with different tautomeric forms being possible. masterorganicchemistry.com Tautomers are isomers of a compound that differ only in the position of a proton and a double bond. masterorganicchemistry.commdpi.com For 1,2,4-diazaphospholes, the primary tautomers are the 1H, 2H, and 4H forms, distinguished by the location of the hydrogen atom on one of the nitrogen atoms.

The 4H-tautomer of 1,2,4-diazaphosphole is of particular interest. The stability of different tautomers can be influenced by various factors, including the nature and position of substituents on the ring. rsc.orgnih.gov Computational studies, such as those using Density Functional Theory (DFT), have been employed to rationalize the stability of different isomers and predict their properties. researchgate.net The 4H-1,2,4-diazaphosphole heterocyclic system can serve as a bridge in molecules, and its presence has been found to enhance second-order polarizability, a property relevant to nonlinear optics. researchgate.net

Significance of Phenyl Substitution in 1,2,4-Diazaphosphole Systems

The introduction of a phenyl group (C₆H₅) as a substituent on the 1,2,4-diazaphosphole ring has profound effects on the molecule's properties and reactivity. wikipedia.orgyoutube.com The phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbon atoms, and it can also participate in resonance donation of electron density. wikipedia.org

In the context of 3-phenyl-4H-1,2,4-diazaphosphole, the phenyl group at the 3-position significantly influences the electronic structure and, consequently, the chemical behavior of the diazaphosphole ring. wustl.edu The phenyl group's aromaticity and steric bulk can impact the molecule's crystal packing and intermolecular interactions. careers360.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

93646-65-2 |

|---|---|

Molecular Formula |

C8H7N2P |

Molecular Weight |

162.13 g/mol |

IUPAC Name |

3-phenyl-4H-1,2,4-diazaphosphole |

InChI |

InChI=1S/C8H7N2P/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6,11H |

InChI Key |

BJCCRVYUUGDLGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CP2 |

Origin of Product |

United States |

Structural Characterization and Elucidation of 3 Phenyl 4h 1,2,4 Diazaphosphole Systems

Crystallographic Analysis and Molecular Geometry

Crystallographic studies are instrumental in determining the precise three-dimensional arrangement of atoms in the solid state, offering a definitive look at the molecular structure.

Single Crystal X-ray Diffraction Studies of 1,2,4-Diazaphosphole Derivatives

Single-crystal X-ray diffraction is a non-destructive technique that provides comprehensive information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edurigaku.comfiveable.me This method has been successfully applied to various 1,2,4-diazaphosphole derivatives to elucidate their molecular structures. researchgate.netnih.gov

For instance, the crystal structure of N-substituted 1,2,4-diazaphospholes, such as a derivative where phenyl rings are attached, has been determined. researchgate.net In one such case, the phenyl rings were found to make dihedral angles of 29.8 (3)° and 55.9 (3)° with the 1,2,4-diazaphosphole ring. researchgate.net The analysis of these structures often reveals the formation of intermolecular interactions, such as hydrogen bonding in N-unsubstituted derivatives, which can lead to the formation of supramolecular assemblies like helices or dimers. researchgate.net The specific nature of these aggregates is often influenced by the steric bulk of the substituents on the diazaphosphole ring. researchgate.net

The general procedure for single-crystal X-ray diffraction involves mounting a suitable crystal on a diffractometer, where it is irradiated with monochromatic X-rays. carleton.edurigaku.com The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the crystal structure refined. carleton.edufiveable.me

Ring Planarity and Bond Length Analysis within the 1,2,4-Diazaphosphole Nucleus

A key feature of the 1,2,4-diazaphosphole system is the planarity of the five-membered ring. X-ray diffraction studies have consistently shown that the 1,2,4-diazaphosphole nucleus is essentially planar. researchgate.netnih.govnih.gov This planarity is indicative of a delocalized π-electron system within the ring.

The bond lengths within the diazaphosphole ring provide further insight into its electronic structure. For example, in a study of various 1,2,4-diazaphospholes, the angles at the phosphorus atom were found to be acute, around 86°. researchgate.net The bond lengths between the atoms in the ring are intermediate between typical single and double bonds, which is consistent with aromatic character. For comparison, the P-N bond lengths in a related 1-phospha-2-azanorbornene derivative after ring-opening and sulfurization were found to be in the range of a P-O single bond (158.8 to 159.5 pm). mdpi.com In another class of related heterocycles, the 1,2,3-dithiazoles, the endocyclic S-S bond lengths are around 2.05-2.07 Å, and the C-N bond lengths show significant double bond character. nih.gov

| Parameter | Value |

|---|---|

| P-N Bond Length | Data not available in search results |

| N-N Bond Length | Data not available in search results |

| C-N Bond Length | Data not available in search results |

| C-P Bond Length | Data not available in search results |

| Angle at P | ~86° |

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for characterizing the structure and dynamics of molecules in solution and in the solid state. For diazaphosphole systems, multinuclear NMR, including ¹H, ¹³C, ¹⁵N, and ³¹P nuclei, provides a wealth of information. nih.govnih.gov

Applications of ¹H, ¹³C, ¹⁵N, and ³¹P NMR for Structural Assignment and Isomer Differentiation

¹H and ¹³C NMR spectra provide information about the proton and carbon environments within the molecule. The chemical shifts and coupling patterns in ¹H NMR can help to identify the substitution pattern on the phenyl and diazaphosphole rings. rsc.orgresearchgate.net Similarly, ¹³C NMR chemical shifts are sensitive to the electronic environment of each carbon atom. spectrabase.com

³¹P NMR is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. wikipedia.orghuji.ac.il The chemical shift of the phosphorus atom is highly sensitive to its coordination environment and the nature of the substituents. nih.govorganicchemistrydata.org This makes ³¹P NMR an excellent tool for distinguishing between different isomers and for monitoring reactions involving the phosphorus center. nih.gov For example, in phosphorylated N-vinylazoles, the ³¹P NMR chemical shift can indicate the coordination number of the phosphorus atom, with signals in the range of -(40–70) ppm suggesting a pentacoordinated phosphorus. nih.gov

¹⁵N NMR, although less commonly used due to the low natural abundance of ¹⁵N, can provide direct information about the nitrogen atoms in the diazaphosphole ring. nih.govresearchgate.net The chemical shifts of the nitrogen atoms are influenced by their hybridization and involvement in hydrogen bonding.

| Nucleus | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| ¹H | Varies depending on substituent | rsc.orgresearchgate.net |

| ¹³C | Varies depending on substituent | spectrabase.com |

| ³¹P | Wide range, sensitive to coordination | nih.govorganicchemistrydata.org |

| ¹⁵N | Varies depending on environment | nih.govresearchgate.net |

Analysis of Phosphorus-Carbon and Phosphorus-Hydrogen Coupling Phenomena

Spin-spin coupling between phosphorus and other nuclei, such as carbon and hydrogen, provides valuable structural information. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

Phosphorus-Hydrogen Coupling (P-H): One-bond ¹J(P,H) couplings are typically large, on the order of 175 Hz in PH₃. stackexchange.com Two-bond ²J(P,H) couplings, such as those between the phosphorus and protons on an adjacent carbon atom, are smaller, generally in the range of 1-20 Hz. stackexchange.com Three-bond ³J(P,H) couplings can sometimes be larger than two-bond couplings. huji.ac.ilstackexchange.com The observation and analysis of these couplings in the ¹H NMR spectrum can help to confirm the connectivity within the molecule.

Phosphorus-Carbon Coupling (P-C): Phosphorus atoms couple to ¹³C nuclei up to three or four bonds away. wikipedia.orglibretexts.org Interestingly, two-bond ²J(P,C) couplings are often larger than one-bond ¹J(P,C) couplings. wikipedia.org For example, in triphenylphosphine, the ¹J(C,P) is -12.5 Hz, while the ²J(C,P) is 19.6 Hz. wikipedia.org These coupling constants are crucial for assigning the carbon signals in the ¹³C NMR spectrum of diazaphosphole derivatives.

| Coupling | Typical Range |

|---|---|

| ¹J(P,H) | ~175 - 700 |

| ²J(P,H) | ~1 - 30 |

| ³J(P,H) | ~5 - 10 |

| ¹J(P,C) | Variable, can be smaller than ²J(P,C) |

| ²J(P,C) | Often larger than ¹J(P,C) |

Solid-State NMR Investigations of Diazaphosphole Aggregates

While solution-state NMR provides information about individual molecules, solid-state NMR (ssNMR) is a powerful technique for studying the structure and intermolecular interactions within solid materials, such as crystalline aggregates. mdpi.comresearchgate.net ssNMR is particularly valuable for systems that are difficult to analyze by single-crystal X-ray diffraction due to issues like nanocrystallinity or disorder. mdpi.comresearchgate.net

In the solid state, the NMR spectra are broadened by anisotropic interactions, such as dipolar couplings and chemical shift anisotropy (CSA). mdpi.com Techniques like magic-angle spinning (MAS) are used to average these interactions and obtain higher resolution spectra. researchgate.net By selectively reintroducing these interactions using specialized pulse sequences, it is possible to measure internuclear distances and determine the relative orientation of different parts of the molecule. mdpi.com

For diazaphosphole aggregates, ssNMR could be used to probe the nature of the intermolecular hydrogen bonds and π-π stacking interactions that govern their self-assembly in the solid state. researchgate.net Although specific ssNMR studies on 3-phenyl-4H-1,2,4-diazaphosphole were not found in the search results, the application of this technique to other organic aggregates demonstrates its potential for elucidating the supramolecular structure of these compounds. nih.govresearchgate.net

Tautomeric Equilibrium and Proton Dynamics

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in the study of diazaphospholes. The position of a proton can significantly alter the molecule's physical and chemical properties. In the case of 3-phenyl-1,2,4-diazaphosphole, the key tautomeric forms are the 1H- and 4H-isomers, which are in a state of constant, dynamic interconversion.

Investigation of 1H- and 4H- Tautomerism in 1,2,4-Diazaphospholes

The tautomeric equilibrium between 1H- and 4H-1,2,4-diazaphospholes is a critical area of investigation. While specific experimental data for this compound is limited, computational studies on the broader class of azaphospholes, including 1,2,4-diazaphospholes, have provided significant insights. Theoretical calculations at the B3LYP/6-311++G(d,p) level have been employed to study the geometries, isomerism, and tautomerism of these systems. These studies indicate that the relative stability of the NH and PH tautomers is a key factor.

The equilibrium is influenced by the electronic nature of the substituents on the diazaphosphole ring. For instance, in related heterocyclic systems like pyrazoles, the position of tautomeric equilibrium is known to be sensitive to substitution. Spectroscopic techniques are invaluable for probing this equilibrium. In solution, NMR spectroscopy is a powerful tool. The chemical shifts of the ring protons and carbon atoms are sensitive to the electronic environment, which differs between the 1H- and 4H-tautomers. For example, in a study of 3-hydroxypyridine (B118123) in aqueous solution, the overlapping spectral responses of the coexisting keto and enol tautomers were disentangled using resonant inelastic X-ray scattering, highlighting the power of advanced spectroscopic methods nih.gov.

The tautomeric equilibrium can also be influenced by the solvent. In a study on a novel 1,3,4-thiadiazole (B1197879) derivative, it was found that the keto-enol tautomeric equilibrium was significantly affected by solvent polarity, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form. This principle can be extended to the 1H-/4H-tautomerism in diazaphospholes, where the polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other.

A computational study on the keto-enol tautomerism of 3-phenyl-2,4-pentanedione (B1582117) revealed that the keto form is more stable in both the gas phase and in various solvents, with the energy difference being solvent-dependent researchgate.net. Such computational approaches are crucial for understanding the tautomeric preferences of this compound.

Table 1: Calculated Relative Stabilities of Tautomers in a Model System (Note: This table is illustrative and based on general findings for related heterocyclic systems, not specific experimental data for this compound)

| Tautomer | Solvent | Relative Energy (kcal/mol) |

| 1H-isomer | Gas Phase | 0.0 |

| 4H-isomer | Gas Phase | +2.5 |

| 1H-isomer | Dichloromethane | 0.0 |

| 4H-isomer | Dichloromethane | +1.8 |

| 1H-isomer | DMSO | 0.0 |

| 4H-isomer | DMSO | +3.2 |

Intermolecular Proton Transfer and Hydrogen Bonding Networks in the Solid State

In the solid state, the structure and properties of this compound are dictated by the intricate network of intermolecular interactions, primarily hydrogen bonding. X-ray crystallography is the definitive method for elucidating these solid-state structures.

While a crystal structure for this compound is not available in the cited literature, studies on analogous compounds provide a clear picture of the expected interactions. For instance, the crystal structure of 1-phenyl-1H-pyrazol-3-ol reveals the formation of dimeric units connected by two identical intermolecular hydrogen bonds chemicalbook.com. Similarly, various substituted 1H-1,2,4-diazaphospholes have been shown to form oligomeric structures through N-H···N hydrogen bonds in the solid state.

A study on several 3,5-disubstituted 1H-1,2,4-diazaphospholes revealed that the molecules are linked into oligomers via bridges of N-H···N hydrogen bonds. In some cases, a novel tetrameric arrangement was observed chemicalbook.com. DFT calculations on these systems suggested the possibility of intermolecular solid-state proton transfer (ISSPT) between the diazaphosphole rings, indicating dynamic proton behavior even in the crystalline form chemicalbook.com.

The nature of the substituents can influence the hydrogen-bonding motif. In a study of 4-aryl-3,5-dimethylpyrazoles, different para-substituents on the phenyl ring led to distinct hydrogen-bonded structures, including dimers, catemers (supramolecular polymers), and 2D networks csic.es. This highlights the tunability of the solid-state architecture.

In the solid state, intermolecular proton transfer is a dynamic process that can be investigated using techniques like solid-state NMR and computational modeling. The energy barrier for this process is influenced by the distance and angle of the hydrogen bonds within the crystal lattice.

Table 2: Typical Hydrogen Bond Parameters in Related Heterocyclic Systems (Note: This data is representative of N-H···N and N-H···S hydrogen bonds found in the crystal structures of related nitrogen and sulfur-containing heterocycles and serves as a model.)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···N | 0.86 | 2.15 | 3.010 | 175 |

| N-H···N | 0.86 | 2.30 | 3.157 | 170 |

| N-H···S | 0.86 | 2.45 | 3.306 | 165 |

| N-H···S | 0.86 | 2.72 | 3.576 | 168 |

These hydrogen-bonding networks are crucial in determining the macroscopic properties of the material, including its melting point, solubility, and, in some cases, its electronic and photophysical behavior. The study of these networks in this compound systems is therefore essential for a complete understanding of their chemical nature.

Computational Chemistry and Theoretical Insights into 3 Phenyl 4h 1,2,4 Diazaphosphole Electronic Structure

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and conformational preferences of heterocyclic compounds like 3-phenyl-4H-1,2,4-diazaphosphole. researchgate.net These computational methods provide a theoretical framework to understand the molecule's geometry and electronic properties, which are crucial for predicting its reactivity and behavior.

A key application of DFT is the optimization of molecular geometries, which can then be compared with experimental data, often obtained from X-ray diffraction studies. researchgate.netnih.gov This process serves to validate the experimental findings and provides a more detailed understanding of the molecule's three-dimensional structure in the gaseous phase, complementing the solid-state data from crystallography. nih.gov For instance, DFT calculations, such as those at the B3LYP/6-31G(d,p) level, are used to refine the initial atomic coordinates obtained from X-ray data. researchgate.net The comparison between the calculated and experimental bond lengths and angles provides a measure of the accuracy of the computational model.

| Parameter | Experimental (X-ray) | Calculated (DFT) |

| Bond Lengths (Å) | Varies | Varies |

| Bond Angles (°) | Varies | Varies |

| This table would typically contain specific bond lengths and angles for this compound, allowing for a direct comparison between experimental and computationally optimized structures. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. libretexts.orgcolab.ws The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, with a larger gap generally implying lower reactivity. irjweb.com

DFT calculations are instrumental in determining the energies and spatial distributions of these orbitals. irjweb.comresearchgate.net Analysis of the HOMO and LUMO can reveal the most likely sites for electrophilic and nucleophilic attack. For this compound, the distribution of these orbitals across the diazaphosphole ring and the phenyl substituent dictates its reactive behavior in various chemical transformations. researchgate.net

Several reactivity descriptors derived from HOMO and LUMO energies are used to quantify a molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in its electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Predicts the direction of charge transfer. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Indicates the molecule's stability. |

| Chemical Softness (S) | 1 / (2η) | Measures the ease of reaction. |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic character. |

| This interactive table allows for the exploration of key reactivity descriptors derived from HOMO-LUMO energies. |

Aromaticity Assessment and Delocalization Properties

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated systems. For heterocyclic compounds like this compound, assessing the degree of aromaticity of the diazaphosphole ring is crucial.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic molecule. elsevierpure.comnih.gov It involves calculating the magnetic shielding at the center of a ring (or at a point above the ring plane). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. The magnitude of the NICS value correlates with the degree of aromaticity. nih.gov For the 1,2,4-diazaphosphole ring system, NICS calculations can quantify its aromatic character and how it is influenced by the phenyl substituent.

Besides NICS, other quantitative indices are employed to assess aromaticity. The Bird index, for instance, is a structural index based on the variation of bond lengths within a ring. A higher Bird index value generally corresponds to a greater degree of aromaticity. These indices provide a complementary perspective to the magnetic criteria offered by NICS.

Theoretical Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. DFT calculations can be used to simulate various spectroscopic parameters, including NMR chemical shifts (¹H, ¹³C, ³¹P), which can then be compared with experimental spectra. researchgate.net This comparison aids in the structural elucidation of the molecule and the assignment of signals in the experimental spectra. ijcce.ac.ir The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H | Varies | Varies |

| ¹³C | Varies | Varies |

| ³¹P | Varies | Varies |

| This table would present a comparison of experimental and theoretically predicted NMR chemical shifts for this compound, aiding in its structural characterization. |

Reactivity Profiles and Reaction Mechanisms of 1,2,4 Diazaphospholes

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems. researchgate.netlibretexts.org 1,2,4-diazaphospholes can participate as either the 2π or 4π component in these transformations, leading to a variety of polycyclic and heterocyclic structures.

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. nih.govlibretexts.org In this context, the diazaphosphole ring can act as the dipolarophile (the 2π component), reacting with a 1,3-dipole. Diazo compounds are particularly notable 1,3-dipoles for these reactions. rsc.org

The reaction of a 1,2,4-diazaphosphole with a diazo compound, such as ethyl diazoacetate, typically proceeds through a concerted mechanism where the π-system of the diazaphosphole reacts with the diazo compound. Visible-light-induced methods have emerged as a modern approach for generating diazo species in situ, expanding the scope and safety of these cycloadditions. nih.gov The versatility of this reaction is demonstrated by its tolerance for a wide range of functional groups on both the dipolarophile and the dipole. nih.govnih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type |

| Diazo Compound | 1,2,4-Diazaphosphole | Thermal or Photochemical | Fused Pyrazoline/Pyrazole Derivative |

| Nitrone | Vinyldiazo Compound | Photochemical | Dihydropyrazole |

| Enoldiazo Compound | α-Diazocarboximide | Rh₂(pfb)₄ | Cyclopenta researchgate.netnih.govpyrrolo[2,1-b]oxazole |

Data derived from multiple studies on [3+2] cycloadditions. researchgate.netnih.gov

Mechanistic studies, including DFT calculations, support the feasibility of these reactions, confirming the construction of complex heterocyclic scaffolds. researchgate.net The reaction can be highly regioselective, dictated by the frontier molecular orbitals (HOMO-LUMO) of the reactants.

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental process for forming six-membered rings. libretexts.orgrsc.org The 1,2,4-diazaphosphole ring contains a conjugated system and can act as the 4π-electron component (the diene) in reactions with suitable 2π-electron partners (dienophiles). These reactions are typically concerted and can be influenced by thermal or photochemical conditions. youtube.comyoutube.com

A key feature of [4+2] cycloadditions involving heterophospholes is the potential for subsequent elimination or retro-Diels-Alder reactions. For instance, a related 1,2,4-thiadiphosphole has been shown to undergo a [4+2] cycloaddition with a phosphaalkyne, followed by a retro-Diels-Alder reaction that involves the loss of a phosphaalkyne molecule to yield a 1,2-thiaphosphole. researchgate.net This type of reaction sequence provides a pathway to new, functionalized heterocyclic systems.

The reaction of 3-phenyl-4H-1,2,4-diazaphosphole with a highly reactive dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), would be expected to form an initial bicyclic adduct. Depending on the stability of this adduct, it could undergo a retro-[4+2] cycloaddition, leading to the elimination of a small molecule (like a nitrile) and the formation of a new phosphole derivative. Some [4+2] cycloadditions can also proceed through a stepwise mechanism involving zwitterionic intermediates, especially when the reactants have significant differences in their electronic properties. mdpi.com

Reactions at the Phosphorus Center

The λ³-phosphorus atom in this compound is a primary site of reactivity due to its lone pair of electrons and its ability to exist in multiple oxidation states.

The phosphorus atom in the diazaphosphole ring can undergo oxidative addition, a fundamental reaction in organometallic and main-group chemistry. nih.govescholarship.org In this process, a reagent A-B adds to the phosphorus center, cleaving the A-B bond and forming new P-A and P-B bonds, increasing the coordination number and oxidation state of the phosphorus. Unprecedented two-step, four-electron oxidative additions have been observed in terminal phosphinidene (B88843) complexes, where the phosphorus atom is oxidized from P(I) to P(V). researchgate.netdntb.gov.ua

For a λ³-diazaphosphole, reaction with oxidants like elemental sulfur or selenium would lead to the corresponding λ⁵-phosphorane derivatives, where the phosphorus is pentavalent and tetracoordinate. Similarly, reaction with halogens (e.g., Cl₂, Br₂) or aryl halides can result in the oxidative addition to form stable five-coordinate Ni(II)-aryl compounds when a triphosphine (B1213122) ligand is present. nih.govnih.gov These reactions highlight the ability of the phosphorus center to act as a nucleophile or a ligand in coordination chemistry.

The phosphorus atom in the diazaphosphole ring is electrophilic and susceptible to attack by nucleophiles. ttu.ee The mechanism of nucleophilic substitution at a tetracoordinate phosphorus atom has been studied extensively and can proceed through either a concerted, one-step mechanism (Sₙ2-like) with inversion of configuration or a two-step, addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. semanticscholar.orgsapub.org

In the case of this compound, a strong nucleophile can attack the phosphorus atom. This can lead to the formation of a transient pentacoordinate phosphorus intermediate. The fate of this intermediate depends on the substituents and reaction conditions. It may revert to the starting material, undergo pseudorotation, or collapse to form products of substitution or ring-opening. The stereochemistry and mechanism of these reactions are highly dependent on the nature of the entering nucleophile and the leaving group. semanticscholar.org

Transformations Involving Nitrogen Atoms and Peripheral Substituents

Beyond the phosphorus center, the nitrogen atoms and the phenyl substituent of this compound offer additional sites for chemical modification. The N-H proton at the N4 position is acidic and can be removed by a base, generating an anionic diazaphospholide species. This anion can then be alkylated or acylated to introduce various substituents at the N4 position. Glycosylation is one such reaction that has been performed on 1,2,4-diazaphosphole systems, leading to the synthesis of novel nucleoside analogues. nih.gov

The phenyl group at the C3 position can undergo typical electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, provided the diazaphosphole ring is stable to the reaction conditions. The directing effects of the heterocyclic ring would influence the position of substitution on the phenyl ring. Furthermore, transformations on substituents are common, such as the conversion of a carboxamide group into a thiocarboxamide using phosphorus pentasulfide. nih.gov Reactions involving peripheral substituents are also crucial in more complex systems, such as in the palladium-catalyzed Suzuki cross-coupling to link quinazoline (B50416) scaffolds to other heterocyclic moieties. nih.gov

Reactions with Protic Reagents Across P=N Bonds (e.g., Alcohols, Amines)

The P=N double bond in 1,2,4-diazaphospholes is a key site for reactivity, particularly with protic reagents like alcohols and amines. These reactions typically proceed via an addition mechanism across the phosphorus-nitrogen double bond.

In the case of this compound, the addition of an alcohol (R-OH) or an amine (R-NH₂) is initiated by the nucleophilic attack of the oxygen or nitrogen atom on the electrophilic phosphorus center. This is followed by protonation of the ring nitrogen atom, leading to the formation of a more saturated diazaphospholidine derivative. The general mechanism can be conceptualized as a two-step process:

Nucleophilic Attack: The lone pair of electrons on the oxygen of the alcohol or the nitrogen of the amine attacks the phosphorus atom of the P=N bond. This breaks the π-component of the double bond, and the electrons shift to the nitrogen atom, creating a transient zwitterionic intermediate.

Proton Transfer: The proton from the attacking alcohol or amine is transferred to the negatively charged nitrogen atom, resulting in the final addition product.

The reactivity can be influenced by several factors, including the nature of the substituent on the diazaphosphole ring, the steric and electronic properties of the attacking nucleophile, and the reaction conditions such as solvent and temperature. For instance, the phenyl group at the 3-position can influence the electronic distribution within the ring, thereby affecting the electrophilicity of the phosphorus atom.

While primary and secondary amines readily participate in this reaction, the conversion of amines to alcohols is generally a more complex process that often requires multi-step procedures, such as through the formation of diazonium salts or quaternary ammonium (B1175870) salts. chemistrysteps.com The direct substitution of an amino group by a hydroxyl group is challenging due to the poor leaving group ability of the amino group. chemistrysteps.comchemistrysteps.com

The table below summarizes the expected products from the reaction of this compound with representative protic reagents.

Table 1. Products of Reactions with Protic Reagents

| Reactant | Product Structure | Product Name |

|---|---|---|

| Methanol | 3-methoxy-3-phenyl-1,2,4-diazaphospholidine | |

| Ethanol | 3-ethoxy-3-phenyl-1,2,4-diazaphospholidine | |

| Methylamine | 3-(methylamino)-3-phenyl-1,2,4-diazaphospholidine | |

| Dimethylamine | 3-(dimethylamino)-3-phenyl-1,2,4-diazaphospholidine |

Rearrangements Driven by Nitrogen Extrusion

A significant reaction pathway for 1,2,4-diazaphospholes involves rearrangements initiated by the extrusion of a molecule of dinitrogen (N₂). rhhz.net This process, typically induced by thermal or photochemical conditions, leads to the formation of highly reactive intermediates that can subsequently rearrange to form more stable products.

For this compound, the loss of N₂ from the diazaphosphole ring would generate a transient phosphinidene intermediate. This highly reactive species, containing a dicoordinate phosphorus atom, would then undergo intramolecular reactions to achieve a more stable electronic configuration. One plausible rearrangement pathway involves the insertion of the phosphinidene into one of the adjacent C-H or C-C bonds of the phenyl substituent, or dimerization to form a diphosphene.

The extrusion of dinitrogen is a thermodynamically favorable process due to the formation of the highly stable N₂ molecule. rhhz.net The specific products formed from the rearrangement will depend on the reaction conditions and the substitution pattern of the starting diazaphosphole. In some cases, the initially formed intermediate may be trapped by other reagents present in the reaction mixture.

Computational studies have been instrumental in understanding the mechanistic details of such nitrogen extrusion reactions, providing insights into the structure of the transient intermediates and the energy barriers associated with the rearrangement pathways. researchgate.netrsc.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms involving complex molecules like this compound. weizmann.ac.il By employing various theoretical methods, researchers can model the behavior of molecules and predict their reactivity, providing insights that are often difficult to obtain through experimental means alone.

Mapping Potential Energy Surfaces and Transition State Characterization

A cornerstone of computational reaction mechanism analysis is the mapping of the potential energy surface (PES). libretexts.orgwayne.edulibretexts.org The PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. By exploring the PES, chemists can identify stable molecules (reactants, products, and intermediates) which correspond to minima on the surface, and transition states, which are saddle points connecting these minima. wayne.edulibretexts.orgresearchgate.net

For reactions of this compound, such as the addition of protic reagents or nitrogen extrusion, computational methods like Density Functional Theory (DFT) are used to calculate the energies of various points on the PES. wayne.edu This allows for the construction of a reaction profile that illustrates the energy changes as the reaction progresses.

The characterization of the transition state is particularly crucial as it represents the energy barrier that must be overcome for the reaction to occur. wayne.edu Computational chemists can determine the geometry of the transition state and perform vibrational frequency calculations to confirm that it is indeed a true saddle point (characterized by one imaginary frequency). This information provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction. wayne.edu

Table 2. Computational Parameters for Reaction Analysis

| Parameter | Description | Significance |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical function that gives the energy of a molecule as a function of its geometry. libretexts.orgwayne.edulibretexts.org | Provides a global view of all possible reaction pathways. wayne.edulibretexts.org |

| Transition State (TS) | The highest energy point along the reaction coordinate, representing the energy barrier. wayne.edu | Determines the rate of the reaction. wayne.edu |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key factor in determining the reaction kinetics. |

| Reaction Coordinate | The path of minimum energy connecting reactants and products on the PES. wayne.edu | Illustrates the progress of the reaction. |

Predicting Regioselectivity and Stereoselectivity

Many chemical reactions can potentially yield more than one product isomer. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational methods are highly effective in predicting and explaining the selectivity observed in chemical reactions. nih.govchemaxon.com

In the context of this compound, consider the addition of an unsymmetrical reagent. There could be multiple possible products depending on the orientation of the attacking reagent relative to the diazaphosphole ring. By calculating the activation energies for all possible pathways leading to the different regioisomers or stereoisomers, chemists can predict which product will be favored. The pathway with the lowest activation energy will be the most kinetically favorable and will therefore lead to the major product.

For example, in the reaction with a substituted amine, the regioselectivity of the addition to the P=N bond can be assessed by comparing the transition state energies for the attack of the amine nitrogen on the phosphorus atom versus the attack on the carbon atom of the phenyl ring. Similarly, the stereoselectivity of the reaction can be investigated by considering the different possible approaches of the reagent to the planar diazaphosphole ring, leading to different stereoisomeric products. These computational predictions can then guide experimental work, saving time and resources in the laboratory. nih.govchemaxon.com

Coordination Chemistry of 1,2,4 Diazaphospholide Ligands

Complexation with Transition Metal Centers

1,2,4-Diazaphospholide anions have demonstrated a rich coordination chemistry with various transition metals, forming complexes with diverse structures and bonding modes. researchgate.net

Synthesis and Characterization of η⁵-Diazaphospholide Complexes (e.g., Ruthenium, Tungsten)

The synthesis of η⁵-diazaphospholide complexes, where the entire five-membered ring is bonded to the metal center, has been successfully achieved. A notable example is the reaction of 1,2,4-diazaphospholide anions, such as [3,5-tBu₂dp]⁻ and [3,5-Ph₂dp]⁻, with [CpRuCl]₄ to yield sandwich complexes of the type [(η⁵-3,5-R₂dp)RuCp] (where R = tBu or Ph). researchgate.netamanote.com These represent the first examples of sandwich complexes derived from 1,2,4-diazaphospholide ligands. researchgate.net

X-ray crystal structure analysis of [(η⁵-3,5-tBu₂dp)RuCp*] confirms the η⁵-coordination of the diazaphospholide ligand to the ruthenium atom. researchgate.netamanote.com Spectroscopic studies, including ¹⁸³W NMR for tungsten complexes, have also been employed to characterize these types of complexes. researchgate.net The synthesis of novel air-stable ruthenium(II) complexes bearing tridentate NNN ligands has also been reported, achieved by reacting Ru(PPh₃)₃Cl₂ with the respective ligands in refluxing toluene. rsc.org

Table 1: Examples of Synthesized η⁵-Diazaphospholide Transition Metal Complexes

| Complex | Starting Materials | Metal Center | Key Feature |

| [(η⁵-3,5-tBu₂dp)RuCp] | [3,5-tBu₂dp]⁻ and [CpRuCl]₄ | Ruthenium | First sandwich complex with a 1,2,4-diazaphospholide ligand. researchgate.netamanote.com |

| [(η⁵-3,5-Ph₂dp)RuCp] | [3,5-Ph₂dp]⁻ and [CpRuCl]₄ | Ruthenium | First sandwich complex with a 1,2,4-diazaphospholide ligand. researchgate.netamanote.com |

Investigation of Ligand-Metal Bonding and π-Accepting Properties

The bonding in these η⁵-complexes has been investigated using computational methods, such as Density Functional Theory (DFT) calculations. researchgate.netamanote.com These studies help to rationalize the observed structures and understand the nature of the interaction between the diazaphospholide ligand and the metal center. researchgate.net

Spectroscopic studies on related metal carbonyl complexes, such as dinuclear chromium and tungsten complexes, suggest that the metal-to-ligand back-donation is more efficient for phosphorus-bound metal fragments compared to nitrogen-bound ones. researchgate.net This indicates the significant π-accepting character of the phosphorus atom within the diazaphospholide ring system.

Interaction with Main Group Elements: Structural and Electronic Aspects (e.g., Tin(II), Alkali and Alkaline Earth Metals)

1,2,4-diazaphospholide ligands exhibit remarkable structural diversity in their complexes with main group elements. researchgate.netrsc.org

With alkali metals like lithium and potassium, various coordination motifs are observed. researchgate.netnih.govrsc.org For instance, treatment of H[3,5-Ph₂dp] with n-butyllithium (nBuLi) or potassium hydride (KH) yields dimeric and polymeric species, respectively. rsc.orgnih.gov X-ray single-crystal structural analysis has revealed diverse structures, including dimeric lithium complexes with exo-bidentate bridging coordination and polymeric potassium complexes with "ion-bearing stair-shaped" chain structures. rsc.org The coordination modes can range from η¹ to η⁵. rsc.orgrsc.org

Alkaline earth metal complexes of 1,2,4-diazaphospholide have also been prepared, showcasing novel arrays of metal-ligand binding modes in homoleptic oligomeric structures. researchgate.net

The interaction with tin(II) has led to the synthesis of homoleptic complexes. For example, the reaction of a cobalt diphosphacyclobutadiene complex with Sn(acac)₂ resulted in the formation of Sn[Co(η⁴-P₂C₂tBu₂)(COD)]₂, where the tin atom is coordinated by the two phosphorus atoms of the diphosphacyclobutadiene ligands. nih.gov

Table 2: Coordination Modes of 1,2,4-Diazaphospholide with Main Group Elements

| Main Group Element | Example Compound/Complex Type | Observed Coordination Motifs |

| Lithium | [(η²,η¹-3,5-Ph₂dp)Li(THF)₂]₂ | Dimeric species. rsc.orgnih.gov |

| Potassium | [(η²:η⁴-3,5-Ph₂dp)K(Et₂O)₂]n | Polymeric chain. rsc.orgnih.gov |

| Potassium | Polymeric chain complex | Ion-bearing stair-shaped chain structure. rsc.org |

| Alkaline Earth Metals | Homoleptic oligomers | Novel array of metal-ligand binding modes. researchgate.net |

| Tin(II) | Sn[Co(η⁴-P₂C₂tBu₂)(COD)]₂ | Coordination to phosphorus atoms of a related ligand system. nih.gov |

Applications of Diazaphospholide Complexes in Homogeneous Catalysis

The unique electronic properties of 1,2,4-diazaphospholide ligands make their metal complexes promising candidates for homogeneous catalysis. researchgate.netwiley.com The ability to tune the steric and electronic properties of the ligand by varying the substituents on the ring is a key advantage in designing efficient catalysts. mdpi.com

Catalytic Activity in Cross-Coupling Reactions (e.g., Heck Reaction)

Palladium complexes are widely used as catalysts for C-C bond formation reactions, such as the Heck reaction, which involves the coupling of an organohalide with an alkene. mdpi.comlibretexts.orgdiva-portal.org While direct examples of 3-phenyl-4H-1,2,4-diazaphosphole complexes in the Heck reaction are not detailed in the provided context, the broader class of phosphorus-containing ligands is crucial for the efficacy of these catalysts. mdpi.comresearchgate.net The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration steps. libretexts.org The nature of the phosphine (B1218219) ligand can significantly influence the activity, selectivity, and stability of the palladium catalyst. mdpi.com

Ligand Design for Enhanced Catalytic Performance

The design of ligands is a critical aspect of developing highly active and selective homogeneous catalysts. mdpi.comfiveable.me For palladium-catalyzed cross-coupling reactions, the use of bulky and electron-rich phosphine ligands can generate highly active catalytic species. mdpi.com The ability to modify the substituents on the 1,2,4-diazaphospholide ring allows for the fine-tuning of its electronic and steric properties. This tunability is essential for optimizing the performance of the resulting metal complexes in catalytic applications. rsc.org The development of ligands that can stabilize the active catalytic species and facilitate the key steps of the catalytic cycle is a major focus of research in this area. mdpi.comresearchgate.net The versatility of heterocyclic ligands like oxadiazoles (B1248032) in coordination chemistry further highlights the potential for designing novel catalytic systems. nih.gov

Advanced Research Perspectives and Potential Directions for 3 Phenyl 4h 1,2,4 Diazaphosphole Chemistry

Exploration in Molecular Materials Science and Advanced Functional Materials

The unique structural and electronic features of 3-phenyl-4H-1,2,4-diazaphosphole make it a promising candidate for the development of novel molecular materials and advanced functional materials. The presence of a phenyl group, a phosphorus atom, and two nitrogen atoms within a five-membered ring offers multiple sites for functionalization and coordination, paving the way for the creation of materials with tailored properties.

One of the most exciting avenues of research lies in the development of coordination polymers based on this compound. Coordination polymers are a class of materials in which metal ions are linked together by organic ligands to form one-, two-, or three-dimensional networks. These materials have shown great promise in a variety of applications, including gas storage, catalysis, sensing, and luminescence. The nitrogen atoms of the diazaphosphole ring, and potentially the phosphorus atom, can act as coordination sites for a wide range of metal ions. For instance, research on analogous triazole-based ligands, such as bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane, has demonstrated the successful synthesis of coordination polymers with interesting topologies and functional properties, including multi-responsive luminescent sensing of antibiotics and pesticides. rsc.orgnih.gov By analogy, this compound could be employed as a ligand to construct novel coordination polymers with unique photophysical or catalytic properties.

Furthermore, the incorporation of the this compound moiety into polymeric structures could lead to the development of advanced functional materials. Phosphorus-containing polymers are known for their flame retardancy, thermal stability, and adhesive properties. The diazaphosphole unit could be incorporated into the main chain or as a pendant group in a variety of polymers, such as polyacrylates, polyesters, or polyurethanes. The resulting materials could exhibit enhanced thermal and mechanical properties, as well as potential for applications in areas such as flame-retardant coatings, high-performance adhesives, or as precursors to phosphorus-doped carbon materials.

The potential for optoelectronic applications also warrants investigation. The extended π-system of the phenyl group in conjugation with the diazaphosphole ring suggests that these compounds may possess interesting photoluminescent properties. Judicious modification of the phenyl ring with electron-donating or electron-withdrawing groups could be used to tune the emission color and quantum yield of these materials, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.

Emerging Synthetic Methodologies for Architecturally Complex Diazaphospholes

The exploration of the full potential of this compound in materials science is intrinsically linked to the development of efficient and versatile synthetic methodologies. While classical methods for the synthesis of diazaphospholes exist, there is a growing need for emerging synthetic strategies that allow for the construction of architecturally complex diazaphosphole-based molecules.

Multicomponent reactions (MCRs) represent a powerful tool for the rapid and efficient synthesis of complex organic molecules from three or more starting materials in a single step. nih.govfrontiersin.orgmdpi.comresearchgate.net The development of MCRs for the synthesis of this compound derivatives would be a significant advancement in the field. For instance, an Ugi or Passerini-type MCR could potentially be designed to incorporate the diazaphosphole core into a larger, more complex molecular framework. This would allow for the rapid generation of libraries of diazaphosphole derivatives with diverse substitution patterns, which could then be screened for a variety of applications.

Another promising area of research is the use of cycloaddition reactions to construct the diazaphosphole ring system. rsc.orgresearchgate.net For example, a [3+2] cycloaddition reaction between a phosphorus-containing 1,3-dipole and a suitable dipolarophile could provide a direct and atom-economical route to the diazaphosphole core. The development of novel phosphorus-containing building blocks for these reactions would be crucial for expanding the scope and versatility of this approach.

The synthesis of macrocyclic and supramolecular structures containing the this compound unit is another exciting frontier. These architecturally complex molecules could exhibit unique host-guest properties, making them suitable for applications in molecular recognition, sensing, and catalysis. The development of synthetic strategies that allow for the controlled assembly of multiple diazaphosphole units into well-defined macrocyclic or cage-like structures would be a major step towards realizing this potential.

Frontiers in Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for the predictive design of new molecules and for gaining a deeper understanding of reaction mechanisms. rsc.orgnih.govnih.govnih.gov In the context of this compound chemistry, computational methods can play a crucial role in accelerating the discovery and development of new materials and synthetic methodologies.

Predictive design of functional materials: DFT calculations can be used to predict the electronic and optical properties of novel this compound derivatives before they are synthesized in the laboratory. For example, the HOMO-LUMO energy gap, which is a key parameter for determining the electronic properties of a molecule, can be calculated with a high degree of accuracy. nih.govnih.gov This allows for the in-silico screening of large libraries of virtual compounds to identify those with the most promising properties for a particular application, such as in OLEDs or as sensitizers in solar cells.

Mechanistic understanding of reactions: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound. rsc.orgnih.gov For example, the transition states of key reaction steps can be located and their energies calculated, which allows for the determination of the most likely reaction pathway. This information is invaluable for optimizing reaction conditions and for designing new and more efficient synthetic routes. A study on a related phenyl-triazole-thione compound demonstrated the power of DFT in optimizing molecular geometries and understanding the electronic band structure, which directly influences the material's properties. nih.gov

Exploring reactivity and stability: DFT calculations can also be used to investigate the reactivity and stability of this compound and its derivatives. For example, the susceptibility of the diazaphosphole ring to nucleophilic or electrophilic attack can be assessed by calculating the electrostatic potential and the Fukui functions. This information can be used to predict the regioselectivity of reactions and to design strategies for the selective functionalization of the diazaphosphole core.

Comparative Studies with Other Heterophospholes and Related Heterocycles

To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies with other heterophospholes and related nitrogen-containing heterocycles. These studies can help to elucidate the structure-property relationships that govern the behavior of these compounds and can provide valuable insights for the design of new materials with tailored properties.

Comparison with other heterophospholes: A comparative study of this compound with other five-membered phosphorus-containing heterocycles, such as phospholes, azaphospholes, and triazaphospholes, would be highly informative. nih.govresearchgate.net These studies could focus on comparing their aromaticity, electronic properties, and reactivity. For example, the degree of aromaticity of the diazaphosphole ring could be assessed using a variety of computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations. The results of these studies could then be correlated with the observed reactivity of these compounds in a variety of chemical transformations.

The following table provides a comparative overview of key properties of related heterocycles:

| Heterocycle | Key Features | Potential Applications |

| Phosphole | Low aromaticity, pyramidal phosphorus atom, acts as a diene in cycloaddition reactions. | Ligands in catalysis, building blocks for π-conjugated polymers. |

| Azaphosphole | Contains both nitrogen and phosphorus atoms, properties intermediate between phospholes and pyrroles. | Ligands in coordination chemistry, precursors to novel materials. |

| 1,2,4-Triazole | Aromatic, good coordinating ligands, biologically active. | Pharmaceuticals, agrochemicals, corrosion inhibitors, ligands for coordination polymers. |

| This compound | Combines features of phospholes and triazoles, potential for unique reactivity and coordination. | Advanced functional materials, catalysis, novel ligands. |

By systematically investigating the similarities and differences between this compound and other related heterocycles, researchers can gain a deeper understanding of the fundamental principles that govern the chemistry of these fascinating compounds and can unlock their full potential for a wide range of applications.

Q & A

Q. What are the critical steps in synthesizing 3-phenyl-4H-1,2,4-diazaphosphole, and how can its purity be ensured?

- Methodological Answer : Synthesis typically involves refluxing precursors like substituted oxadiazoles or enamines in anhydrous tetrahydrofuran (THF) under controlled conditions. For example, analogous triazole derivatives are synthesized via THF reflux with acrylamide followed by flash column chromatography for purification (yield ~49%) . Purity is ensured through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final characterization via NMR, NMR, and mass spectrometry (MS) confirms structural integrity .

Q. What safety protocols are essential when handling phosphorus-containing compounds like this compound?

- Methodological Answer : Mandatory safety measures include:

- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact.

- Conducting reactions in fume hoods to avoid inhalation of volatile byproducts.

- Segregating chemical waste for professional disposal to mitigate environmental contamination . Phosphorus compounds often require inert atmospheres (e.g., nitrogen) to prevent unintended reactions.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies phosphorus environments, while / NMR resolves aromatic and heterocyclic proton/carbon signals .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming the diazaphosphole ring geometry. CCDC data (e.g., 1876881) provide reference structures .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

- Catalyst Screening : Lewis acids (e.g., BF·OEt) may accelerate cyclization steps.

- Temperature Control : Lower temperatures reduce side reactions; reflux conditions improve kinetics for ring closure .

- Workup Optimization : Gradient elution in column chromatography minimizes co-elution of impurities .

Q. What strategies resolve contradictions in reported synthesis routes or spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts across studies to identify discrepancies in phosphorylation steps .

- Replication Studies : Reproduce conflicting methods (e.g., alternative precursors like enamines vs. oxadiazoles) to isolate variables affecting yield or purity .

- Computational Modeling : Density Functional Theory (DFT) calculations predict spectral profiles, helping reconcile experimental vs. theoretical data .

Q. How do computational studies complement experimental data in understanding the electronic properties of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain crystallographic packing .

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity and ligand behavior in coordination complexes .

- Electrostatic Potential Maps : Visualize charge distribution to guide functionalization (e.g., regioselective phosphorylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.